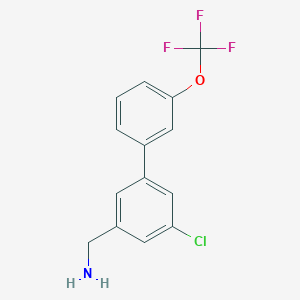

C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine

Description

C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine is a synthetic biphenyl-methylamine derivative featuring a chloro substituent at the 5-position of the first phenyl ring and a trifluoromethoxy group at the 3'-position of the second phenyl ring.

Properties

Molecular Formula |

C14H11ClF3NO |

|---|---|

Molecular Weight |

301.69 g/mol |

IUPAC Name |

[3-chloro-5-[3-(trifluoromethoxy)phenyl]phenyl]methanamine |

InChI |

InChI=1S/C14H11ClF3NO/c15-12-5-9(8-19)4-11(6-12)10-2-1-3-13(7-10)20-14(16,17)18/h1-7H,8,19H2 |

InChI Key |

IACVWJZMJDLGHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine typically involves multiple steps, starting with the preparation of the biphenyl core One common method involves the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be achieved with lithium aluminum hydride.

- Substitution : The chloro group can be replaced with other nucleophiles.

Biology

This compound has been investigated for its bioactive properties, particularly in drug discovery. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits:

- Antimicrobial Activity : Effective against various bacterial strains.

| Study | Biological Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Study 1 | Anticancer | 10 µM | MCF-7 |

| Study 2 | Antimicrobial | Varies | Various Bacteria |

| Study 3 | Anti-inflammatory | Not specified | In vitro models |

Case Study: Anticancer Activity

In one study focusing on MCF-7 breast cancer cells, the compound induced apoptosis at an IC50 value of 10 µM. The mechanism involved activation of caspases and cleavage of PARP, indicating its potential as a lead compound in cancer therapy.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Preliminary studies suggest it may have applications in:

- Cancer therapy

- Antimicrobial treatments

Industry

This compound is utilized in the development of advanced materials and chemical processes due to its unique properties.

Mechanism of Action

The mechanism of action of C-(5-Chloro-3’-(trifluoromethoxy)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Benzenemethanamine (Benzylamine) : A simpler aromatic amine lacking biphenyl and halogenated substituents.

- Anandamide: An endogenous cannabinoid receptor ligand with an arachidonoyl ethanolamide structure, distinct from biphenyl systems but relevant for receptor-binding comparisons .

- 5-Chloro-biphenyl-3-yl-methylamine : A closer analogue missing the 3'-trifluoromethoxy group.

Table 1: Structural and Substituent Comparisons

| Compound | Substituents (Position) | Key Features |

|---|---|---|

| C-(5-Cl-3'-CF3O-biphenyl-3-yl)-methylamine | Cl (5), CF3O (3') | High lipophilicity, electron-withdrawing groups |

| Benzenemethanamine | None | Simple aromatic amine, high solubility |

| Anandamide | Arachidonoyl ethanolamide | Endogenous, flexible alkyl chain |

Physicochemical Properties

Solubility and Lipophilicity

- C-(5-Cl-3'-CF3O-biphenyl-3-yl)-methylamine : Predicted low solubility in polar solvents (e.g., water) due to bulky biphenyl and halogenated groups. Comparatively, benzenemethanamine exhibits higher solubility in polar solvents like N,N-dimethylformamide (DMF) and pyridine, as shown in experimental solubility data .

- Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogues, enhancing membrane permeability but reducing aqueous solubility.

Table 2: Solubility Data in Selected Solvents (Mole Fraction)

| Compound | N,N-Dimethylformamide | Pyridine | Benzonitrile |

|---|---|---|---|

| Methanamine (Methylamine) | 0.15 (298 K) | 0.12 | 0.08 |

| Benzenemethanamine | 0.09 (303 K) | 0.07 | 0.05 |

| C-(5-Cl-3'-CF3O-biphenyl-3-yl)-methylamine* | <0.01 (predicted) | <0.01 | <0.01 |

*Predicted values based on structural complexity and substituent effects .

Pharmacological Activity

While anandamide binds cannabinoid receptors (CB1/CB2) with moderate affinity (Ki ~ 60–500 nM) , biphenyl-methylamine derivatives like the subject compound may target distinct receptors due to structural divergence. Key considerations:

- Receptor Specificity : The biphenyl scaffold could interact with serotonin or adrenergic receptors, whereas halogenation may enhance selectivity for lipid-binding domains.

- Electrophysiological Effects : Unlike anandamide, which inhibits neurotransmitter release in the vas deferens , the subject compound’s rigid structure may limit such effects unless optimized for receptor docking.

Biological Activity

C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine is a biphenyl derivative with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 301.69 g/mol. Its structure incorporates a chloro group, a trifluoromethoxy group, and a methylamine moiety, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways involved in cellular processes. The precise molecular interactions remain to be fully elucidated, but preliminary studies suggest potential effects on gene transcription and enzymatic activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays have revealed that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The observed IC50 values indicate significant cytotoxicity at relatively low concentrations. For example, one study reported an IC50 value of 10 µM against MCF-7 cells, highlighting its potential as a lead compound in cancer therapy .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound is being explored for additional biological activities, including anti-inflammatory and antiviral properties. These investigations are ongoing, with early results showing promise in modulating inflammatory pathways and inhibiting viral replication in preliminary models .

Research Findings and Case Studies

| Study | Biological Activity | IC50 Value | Cell Line |

|---|---|---|---|

| Study 1 | Anticancer | 10 µM | MCF-7 |

| Study 2 | Antimicrobial | Varies | Various Bacteria |

| Study 3 | Anti-inflammatory | Not specified | In vitro models |

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound's mechanism may involve the induction of programmed cell death pathways .

Q & A

Basic: What are the common synthetic routes for C-(5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-methylamine?

A key method involves nucleophilic substitution of a halogenated biphenyl intermediate with methylamine. For example, 3-chloro-4-(trifluoromethoxy)benzyl bromide can react with methylamine (40% aqueous solution) under reflux in the presence of a base (e.g., K₂CO₃) to yield the target compound. Purification typically involves extraction with organic solvents (e.g., TBME) and drying over Na₂SO₄ . Alternative routes may use Suzuki-Miyaura coupling to assemble the biphenyl core before functionalizing with methylamine .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis?

Optimization factors include:

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may increase side reactions.

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates .

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) in coupling reactions require precise stoichiometry to avoid excess costs or impurities .

- Methylamine stoichiometry : Excess methylamine (1.5–2.0 equiv.) ensures complete substitution . Statistical design of experiments (DoE) can model interactions between variables .

Basic: What spectroscopic techniques are used to characterize this compound?

- ¹H NMR : Peaks at δ 3.71 ppm (s, 2H, CH₂NH₂) and aromatic signals (δ 7.37–7.63 ppm) confirm the biphenyl backbone .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight.

- IR spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic .

Advanced: How to resolve contradictions in spectral data when impurities are present?

- HPLC purification : Reverse-phase chromatography with C18 columns removes polar/nonpolar impurities.

- 2D NMR (e.g., COSY, HSQC) : Distinguishes overlapping signals from byproducts .

- Spiking experiments : Adding authentic samples to the mixture can identify unexpected peaks .

Basic: What are the key solubility and stability considerations for handling this compound?

- Solubility : Soluble in DMF, DCM, and THF; sparingly soluble in water.

- Stability : Degrades under prolonged exposure to light or moisture. Store at 2–8°C under inert gas (N₂/Ar) .

Advanced: What strategies mitigate degradation during long-term storage?

- Lyophilization : Freeze-drying the compound as a hydrochloride salt improves stability.

- Stabilizers : Additives like BHT (0.1% w/w) prevent radical-mediated degradation.

- Controlled atmosphere : Use amber vials with PTFE-lined caps to limit oxygen/moisture ingress .

Basic: What role does the trifluoromethoxy group play in the compound’s reactivity?

The -OCF₃ group is electron-withdrawing, which:

- Reduces electron density on the biphenyl ring, directing electrophilic substitution.

- Enhances metabolic stability by resisting oxidative degradation .

Advanced: How to design analogs with modified substituents to study structure-activity relationships (SAR)?

- Substituent variation : Replace Cl with F, Br, or CH₃ to probe steric/electronic effects.

- Cross-coupling strategies : Use Buchwald-Hartwig amination to introduce diverse amine groups.

- Computational modeling : DFT calculations predict binding affinities and guide synthetic prioritization .

Basic: What are the safety protocols for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to troubleshoot low yields in the coupling steps of the synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.